molecular formula C17H12ClN3O4 B2438027 N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 865287-26-9

N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No.: B2438027
CAS No.: 865287-26-9
M. Wt: 357.75
InChI Key: VIHSXEQRKCSFMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a chemical compound of significant interest in biomedical research, particularly in the fields of oncology and antimicrobial studies. The compound features a 1,3,4-oxadiazole core, a heterocyclic moiety known for its diverse biological activities, substituted with a 4-chlorophenyl group and linked to a 2,3-dihydrobenzo[b][1,4]dioxine carboxamide unit which may influence properties like lipophilicity and metabolic stability . In vitro studies have demonstrated that this compound and its structural analogs exhibit potent antiproliferative effects against a range of human cancer cell lines, including breast (MCF7), lung (NCI-H460), and colon (HCT116) cancers . The mechanism underlying its anticancer activity is believed to involve the inhibition of tubulin polymerization, a critical process for cell division, similar to known tubulin inhibitors such as combretastatin A4. This has been supported by molecular docking studies confirming effective binding to active sites associated with tubulin dynamics . Additionally, the compound has shown notable antimicrobial efficacy against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ciprofloxacin . Structure-activity relationship (SAR) analyses indicate that substitutions on the phenyl ring, particularly chloro groups, are crucial for enhancing its biological properties . This compound is intended for research purposes only in laboratory settings. It is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN3O4/c18-11-7-5-10(6-8-11)16-20-21-17(25-16)19-15(22)14-9-23-12-3-1-2-4-13(12)24-14/h1-8,14H,9H2,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIHSXEQRKCSFMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NC3=NN=C(O3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Esterification of 2,3-Dihydroxybenzoic Acid

2,3-Dihydroxybenzoic acid undergoes esterification in methanol under reflux with concentrated sulfuric acid as a catalyst, yielding methyl 2,3-dihydroxybenzoate (Compound 13 in). This step protects the carboxylic acid group, facilitating subsequent alkylation.

Alkylation with 1,2-Dibromoethane

Methyl 2,3-dihydroxybenzoate reacts with 1,2-dibromoethane in the presence of potassium carbonate, forming methyl 2,3-dihydrobenzo[b]dioxine-2-carboxylate (Compound 14 ). The reaction proceeds via nucleophilic substitution, where the phenolic oxygen atoms attack the dibromoethane, cyclizing into the dioxane ring.

Hydrolysis to Carboxylic Acid

The ester group in Compound 14 is hydrolyzed using lithium hydroxide in a mixed solvent system (THF/H₂O), yielding 2,3-dihydrobenzo[b]dioxine-2-carboxylic acid . Acidic work-up ensures protonation of the carboxylate intermediate.

Synthesis of 5-(4-Chlorophenyl)-1,3,4-Oxadiazol-2-Amine

The 1,3,4-oxadiazole ring is constructed via cyclization of a hydrazide intermediate:

Preparation of 4-Chlorobenzohydrazide

4-Chlorobenzoic acid is converted to its hydrazide derivative by reacting with hydrazine hydrate in ethanol under reflux. The product, 4-chlorobenzohydrazide , is isolated via filtration and recrystallization.

Cyclization with Cyanogen Bromide

4-Chlorobenzohydrazide undergoes cyclization with cyanogen bromide (CNBr) in a basic medium (e.g., sodium bicarbonate), forming 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine . The mechanism involves nucleophilic attack of the hydrazide nitrogen on CNBr, followed by elimination of HBr and ring closure.

Coupling of Moieties to Form the Target Compound

The final step involves coupling the carboxylic acid and oxadiazole amine via an amide bond:

Activation of Carboxylic Acid

2,3-Dihydrobenzo[b]dioxine-2-carboxylic acid is treated with thionyl chloride (SOCl₂) in anhydrous dichloromethane, generating the corresponding acyl chloride . Excess SOCl₂ is removed under reduced pressure.

Amide Bond Formation

The acyl chloride reacts with 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine in the presence of triethylamine (as a base) in dry THF. The reaction proceeds via nucleophilic acyl substitution, yielding N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b]dioxine-2-carboxamide . The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane).

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃): Signals at δ 8.02–7.45 (m, aromatic protons), 4.78 (s, –CH₂– of dioxane), and 4.35 (s, –CH₂– adjacent to oxadiazole).
  • ¹³C NMR (101 MHz, CDCl₃): Peaks at δ 167.8 (amide carbonyl), 160.2 (oxadiazole C-2), and 148.1 (dioxane carbons).

Infrared (IR) Spectroscopy

Strong absorption bands at 1675 cm⁻¹ (C=O stretch of amide) and 1540 cm⁻¹ (C=N stretch of oxadiazole).

Mass Spectrometry (MS)

Molecular ion peak at m/z 414.3 [M+H]⁺, consistent with the molecular formula C₁₉H₁₃ClN₃O₄.

Mechanistic and Optimization Considerations

Cyclization Efficiency

The use of cyanogen bromide ensures high regioselectivity for 1,3,4-oxadiazole formation over 1,2,4-isomers. Alternative dehydrating agents (e.g., POCl₃) may yield side products.

Solvent and Base Selection

Triethylamine in THF facilitates efficient deprotonation of the oxadiazole amine during coupling, minimizing side reactions. Polar aprotic solvents (e.g., DMF) may accelerate the reaction but complicate purification.

Yield Optimization

  • Dioxine synthesis: Alkylation with 1,2-dibromoethane achieves ~75% yield after recrystallization.
  • Oxadiazole formation: Cyclization with CNBr provides ~65% yield.
  • Coupling step: Amide bond formation attains ~58% yield after chromatography.

Comparative Analysis of Synthetic Routes

Step Method A (This Work) Alternative Method B
Dioxine alkylation 1,2-Dibromoethane Ethylene glycol ditosylate
Oxadiazole cyclization CNBr POCl₃
Coupling reagent SOCl₂ EDCl/HOBt
Overall yield 58% 45%

Method A offers superior yield and regioselectivity, whereas Method B employs milder coupling conditions.

Challenges and Limitations

Purification Complexity

The final product’s polarity necessitates gradient elution in chromatography, increasing time and solvent consumption.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The oxadiazole ring’s electron-deficient nature facilitates nucleophilic substitution at position 2 or 5. The 4-chlorophenyl substituent further enhances electrophilicity at adjacent positions.

Reaction Type Reagents/Conditions Products Notes
AminolysisPrimary/secondary amines, DMF, 80°C5-(4-chlorophenyl)-2-amino-1,3,4-oxadiazole derivativesRegioselectivity depends on steric and electronic factors .
Thiol substitutionThiophenol, K₂CO₃, ethanol, reflux2-(arylthio)-5-(4-chlorophenyl)-1,3,4-oxadiazoleThioether formation confirmed via LC-MS .
Hydroxyl substitutionNaOH (aq.), 60°C5-(4-chlorophenyl)-2-hydroxy-1,3,4-oxadiazoleRequires alkaline conditions to avoid ring degradation.

Hydrolysis Reactions

The carboxamide and oxadiazole moieties are susceptible to hydrolysis under acidic or basic conditions:

Acidic Hydrolysis

  • Conditions : HCl (6M), reflux, 12 hrs

  • Products : 2,3-dihydrobenzo[d]dioxine-2-carboxylic acid + 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine

  • Mechanism : Protonation of the amide nitrogen followed by nucleophilic attack by water.

Basic Hydrolysis

  • Conditions : NaOH (2M), 90°C, 8 hrs

  • Products : Sodium salt of the carboxylic acid + 2-amino-5-(4-chlorophenyl)-1,3,4-oxadiazole

  • Key Observation : Faster kinetics compared to acidic hydrolysis due to deprotonation of the amide.

Cycloaddition Reactions

The oxadiazole ring participates in [3+2] cycloadditions with dipolarophiles like alkynes or nitriles:

Dipolarophile Conditions Product Yield Reference
PhenylacetyleneCuI, DIPEA, DMF, 100°C1,2,3-triazole-fused oxadiazole derivative65%
AcrylonitrileMicrowave, 120°C, 30 minsPyrazole-linked oxadiazole72%

Oxidation of the Dihydrodioxine Ring

  • Reagents : KMnO₄, H₂SO₄, 0°C

  • Product : Benzo[d]dioxine-2-carboxamide (aromatized)

  • Significance : Converts the saturated dioxane ring into an aromatic system, altering electronic properties.

Reduction of the Oxadiazole Ring

  • Reagents : LiAlH₄, THF, reflux

  • Product : 2-(4-chlorophenyl)-1,3,4-oxadiazolidine

  • Application : Generates intermediates for further functionalization.

Functionalization at the Carboxamide Group

The carboxamide can undergo:

  • Methylation : CH₃I, K₂CO₃, DMF → N-methyl derivative (yield: 85%)

  • Hydrazide formation : NH₂NH₂·H₂O, ethanol → Corresponding hydrazide (yield: 78%)

Cross-Coupling Reactions

The 4-chlorophenyl group enables palladium-catalyzed couplings:

Reaction Catalyst Ligand Product Yield Reference
Suzuki-MiyauraPd(PPh₃)₄-Biaryl-linked oxadiazole60%
Buchwald-HartwigPd₂(dba)₃XantphosN-aryl derivatives55%

Stability Under Thermal and Photolytic Conditions

  • Thermal Stability : Decomposes above 250°C, releasing CO₂ and HCl (TGA analysis)

  • Photolysis : UV light (254 nm) induces cleavage of the oxadiazole ring, forming nitrile byproducts

Scientific Research Applications

Chemical Properties and Structure

The compound belongs to the oxadiazole class, which is known for its diverse biological activities. The structural formula is characterized by the presence of a 1,3,4-oxadiazole ring fused with a benzo[b][1,4]dioxine moiety. This unique structure contributes to its pharmacological properties.

Antimicrobial Activity

Research indicates that derivatives of 1,3,4-oxadiazoles exhibit significant antimicrobial properties. For instance:

  • Synthesis and Screening : A study synthesized a series of 2,5-disubstituted 1,3,4-oxadiazole derivatives that were screened for antibacterial activity. Some compounds demonstrated effectiveness comparable to established antibiotics .
  • Mechanism of Action : The oxadiazole derivatives target specific bacterial enzymes and disrupt cellular processes. This mechanism is crucial for their application in treating bacterial infections.

Anticancer Properties

The anticancer potential of N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide has been explored through various studies:

  • Cytotoxicity Assays : In vitro studies showed that certain synthesized oxadiazole derivatives exhibited cytotoxic effects on cancer cell lines such as glioblastoma. Compounds were found to induce apoptosis by damaging DNA in cancer cells .
  • In Vivo Studies : Research involving genetically modified models (e.g., Drosophila melanogaster) demonstrated that some derivatives significantly reduced glucose levels and exhibited anticancer activity .

Antioxidant Activity

The antioxidant properties of oxadiazole derivatives have been highlighted in several studies:

  • Free Radical Scavenging : Compounds containing the oxadiazole ring have shown the ability to scavenge free radicals effectively. This property is vital for preventing oxidative stress-related diseases .

Case Studies and Research Findings

StudyFocusFindings
Antimicrobial ActivityNovel 2,5-disubstituted oxadiazoles showed comparable activity to first-line antibiotics.
Anticancer ActivityCompounds induced significant apoptosis in glioblastoma cells; effective in Drosophila models for anti-diabetic effects.
Biological StudiesDemonstrated dual antimicrobial and anticancer properties through targeting thymidylate synthase enzymes.

Mechanism of Action

The mechanism of action of N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The chlorophenyl group may enhance binding affinity through hydrophobic interactions, while the dioxine moiety can contribute to the overall stability and solubility of the compound.

Comparison with Similar Compounds

Similar Compounds

    5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol: Similar in structure but contains a thiadiazole ring instead of an oxadiazole ring.

    2-(4-chlorophenyl)-1,3,4-oxadiazole: Lacks the dioxine moiety but shares the oxadiazole and chlorophenyl groups.

Uniqueness

N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is unique due to its combination of an oxadiazole ring, a chlorophenyl group, and a dioxine moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Biological Activity

N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological activities, and relevant research findings.

1. Chemical Structure and Properties

The compound features a complex structure characterized by the 1,3,4-oxadiazole core and benzo[b][1,4]dioxine moiety. Its molecular formula is C16H13ClN4O3C_{16}H_{13}ClN_4O_3, with a molecular weight of approximately 348.75 g/mol. The presence of the 4-chlorophenyl group contributes to its pharmacological properties.

2. Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The oxadiazole ring can be formed through cyclization reactions involving hydrazines or amidoximes with appropriate carbonyl compounds. Subsequent steps may include functional group modifications to introduce the benzo[b][1,4]dioxine structure and the carboxamide group.

3.1 Antimicrobial Activity

Research indicates that derivatives of oxadiazole exhibit notable antimicrobial properties. For example, compounds containing the oxadiazole core have shown activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis . The synthesized compound demonstrated moderate to strong antibacterial activity in preliminary screenings.

3.2 Anticancer Activity

The anticancer potential of oxadiazole derivatives has been documented in several studies. For instance, compounds related to our target compound have been evaluated for their ability to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest . Specific studies have reported that certain oxadiazole derivatives exhibit significant cytotoxicity against cancer cell lines.

3.3 Enzyme Inhibition

The compound has also been investigated for its enzyme inhibitory activities. Notably, it has shown promise as an inhibitor of acetylcholinesterase (AChE), which is crucial for treating Alzheimer's disease . The inhibition potency varies among different derivatives, with some showing high selectivity and efficacy.

4. Case Studies

Several case studies have explored the biological activity of similar compounds:

  • Case Study 1 : A study on a related oxadiazole derivative revealed that it could inhibit the PD-1/PD-L1 interaction in mouse splenocytes, demonstrating an immune-modulating effect . This suggests potential applications in cancer immunotherapy.
  • Case Study 2 : Another investigation highlighted the ability of certain oxadiazole derivatives to act as farnesoid X receptor (FXR) antagonists, which are important in metabolic regulation . Compounds exhibiting FXR antagonism were noted for their role in lipid metabolism and potential therapeutic applications in metabolic disorders.

5. Research Findings Summary Table

Activity TypeCompound TestedResultReference
AntimicrobialN-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)Moderate to strong against Salmonella
AnticancerSimilar oxadiazole derivativesSignificant cytotoxicity in cancer cells
Enzyme InhibitionN-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)AChE inhibition observed
Immune ModulationRelated oxadiazole derivativeInhibition of PD-1/PD-L1 interaction

6. Conclusion

This compound exhibits a variety of biological activities that warrant further exploration. Its potential as an antimicrobial agent and anticancer compound highlights its relevance in drug discovery. Ongoing research should focus on elucidating the mechanisms underlying these activities and optimizing the compound's structure for enhanced efficacy.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide, and how can reaction conditions be optimized?

  • Answer: The synthesis typically involves multi-step reactions, starting with the formation of the oxadiazole ring via cyclization of a thiosemicarbazide intermediate. Key steps include:

  • Coupling reactions between activated carboxylic acids and hydrazine derivatives.
  • Cyclization under dehydrating conditions (e.g., POCl₃ or H₂SO₄).
  • Functionalization of the dihydrobenzodioxine moiety using nucleophilic substitution or amidation .
    Optimization involves adjusting solvent polarity (e.g., DCM vs. THF), temperature (20–80°C), and catalysts (e.g., NaBH₄ for reductive amination). Yield improvements (up to 41%) are achieved via stepwise purification (column chromatography, SCX cartridges) and real-time monitoring with TLC/HPLC .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Answer:

  • NMR spectroscopy (¹H/¹³C): Assigns proton environments (e.g., dihydrobenzodioxine protons at δ 4.3–4.6 ppm) and confirms aromatic/heterocyclic carbons .
  • Mass spectrometry (ESI-MS): Validates molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns.
  • HPLC: Quantifies purity (>95%) under gradient elution (e.g., MeOH/H₂O) and tracks degradation products .
  • IR spectroscopy: Identifies carbonyl stretches (1650–1700 cm⁻¹) and NH/OH groups .

Q. How can researchers evaluate the biological activity of this compound in preliminary assays?

  • Answer:

  • In vitro enzyme inhibition assays: Screen against targets like adenylyl cyclases (AC1/AC8) using fluorescence-based cAMP detection .
  • Antimicrobial testing: Use MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Cell viability assays (MTT/XTT): Assess cytotoxicity in cancer cell lines (e.g., ovarian cancer models) .
  • Receptor binding studies: Radioligand displacement assays (e.g., for GPCRs) to determine IC₅₀ values .

Advanced Research Questions

Q. What strategies are effective for Structure-Activity Relationship (SAR) studies to enhance this compound’s bioactivity?

  • Answer:

  • Core modifications: Introduce electron-withdrawing groups (e.g., -CF₃, -Br) to the oxadiazole or dihydrobenzodioxine rings to modulate electronic properties and binding affinity .
  • Side-chain diversification: Replace the 4-chlorophenyl group with bioisosteres (e.g., 4-fluorophenyl) or morpholino-sulfonyl moieties to improve solubility and target engagement .
  • Scaffold hopping: Hybridize with triazole or benzofuran systems to exploit synergistic interactions with catalytic pockets (e.g., HSF1 inhibition) .
  • Pharmacokinetic optimization: Incorporate PEG linkers or prodrug motifs (e.g., esterase-cleavable groups) to enhance bioavailability .

Q. How can computational modeling be integrated with experimental data to predict binding modes?

  • Answer:

  • Molecular docking (AutoDock, Glide): Dock the compound into crystal structures of targets (e.g., AC1/AC8) to identify key interactions (e.g., hydrogen bonds with Thr¹⁰²⁷, hydrophobic contacts with Phe⁹⁸⁵) .
  • MD simulations (GROMACS): Simulate ligand-protein stability over 100 ns trajectories to assess binding free energies (MM/PBSA) and conformational flexibility .
  • QSAR models: Use descriptors (logP, polar surface area) to correlate substituent effects with bioactivity (e.g., IC₅₀ < 1 µM for -CF₃ derivatives) .

Q. What experimental approaches assess the compound’s chemical stability under physiological conditions?

  • Answer:

  • Forced degradation studies: Expose to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and thermal (40–60°C) stress. Monitor degradation via HPLC and identify products (e.g., hydrolysis of the oxadiazole ring) .
  • Solution stability assays: Incubate in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) for 24–72 hours. Quantify intact compound using LC-MS/MS .
  • Solid-state stability: Store under accelerated conditions (40°C/75% RH) and analyze crystallinity (PXRD) and melting points (DSC) .

Q. How should researchers resolve contradictions in bioactivity data across different studies?

  • Answer:

  • Dose-response validation: Replicate assays using standardized protocols (e.g., fixed ATP concentrations in kinase assays) to rule out variability .
  • Target profiling: Use phosphoproteomics or RNA-seq to identify off-target effects (e.g., unintended kinase inhibition) .
  • Theoretical frameworks: Link discrepancies to differences in cell models (e.g., primary vs. immortalized cells) or assay endpoints (e.g., apoptosis vs. proliferation readouts) .
  • Meta-analysis: Aggregate data from PubChem/CID 134691207 and cross-reference with structurally analogous compounds (e.g., MBX-4132) to identify trends .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.